

Methyl 1H-pyrazole-4-carboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 1H-pyrazole-4-carboxylate**

Cat. No.: **B156598**

[Get Quote](#)

An In-depth Technical Guide to Methyl 1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 1H-pyrazole-4-carboxylate**, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and applications, presenting data in a structured format to support research and development endeavors.

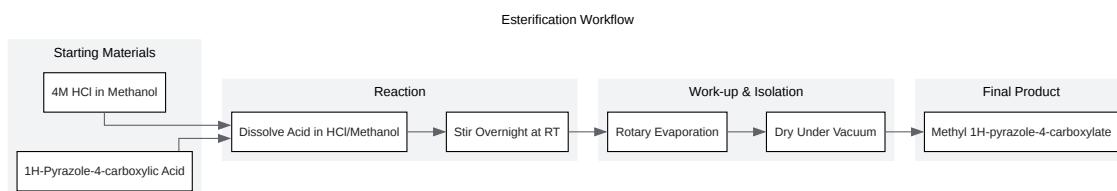
Core Compound Data

Methyl 1H-pyrazole-4-carboxylate is a versatile intermediate used in the synthesis of a variety of biologically active molecules.^{[1][2][3]} Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	51105-90-9	[4] [5]
Molecular Formula	C ₅ H ₆ N ₂ O ₂	[5]
Molecular Weight	126.11 g/mol	[5] [6]
IUPAC Name	methyl 1H-pyrazole-4-carboxylate	[5] [6]
Synonyms	Methyl Pyrazole-4-carboxylate, 1H-Pyrazole-4-carboxylic Acid Methyl Ester, 4-methoxycarbonyl-1H-pyrazole	[4] [6] [7]
Appearance	White to Almost white powder to crystal	[4]
Melting Point	145-146 °C	[6]
Boiling Point	271.136 °C at 760 mmHg	[6]
Density	1.275 g/cm ³	[6]

Synthesis and Experimental Protocols

The synthesis of **Methyl 1H-pyrazole-4-carboxylate** and its derivatives is crucial for its application in drug discovery. The following sections provide detailed experimental protocols for common synthetic routes.


Protocol 1: Esterification of 1H-Pyrazole-4-carboxylic Acid

A straightforward method for synthesizing the title compound is the acid-catalyzed esterification of 1H-pyrazole-4-carboxylic acid.

Experimental Protocol:

- Dissolve 1H-pyrazole-4-carboxylic acid (4.00 g) in a 4M solution of HCl in methanol (150 mL).[\[4\]](#)

- Stir the reaction mixture overnight at room temperature.[4]
- Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).
- Upon completion, remove the solvent by rotary evaporation at room temperature.[4]
- Dry the resulting product under reduced pressure to yield **Methyl 1H-pyrazole-4-carboxylate** as a white solid (yield: 5.0 g).[4]
- Confirm the structure of the product using ^1H NMR spectroscopy. The expected signals are: δ 3.72 (3H, s, -OCH₃), 8.09 (2H, s, pyrazole ring-H), 11.62 (1H, s, -NH).[4]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 1H-pyrazole-4-carboxylate**.

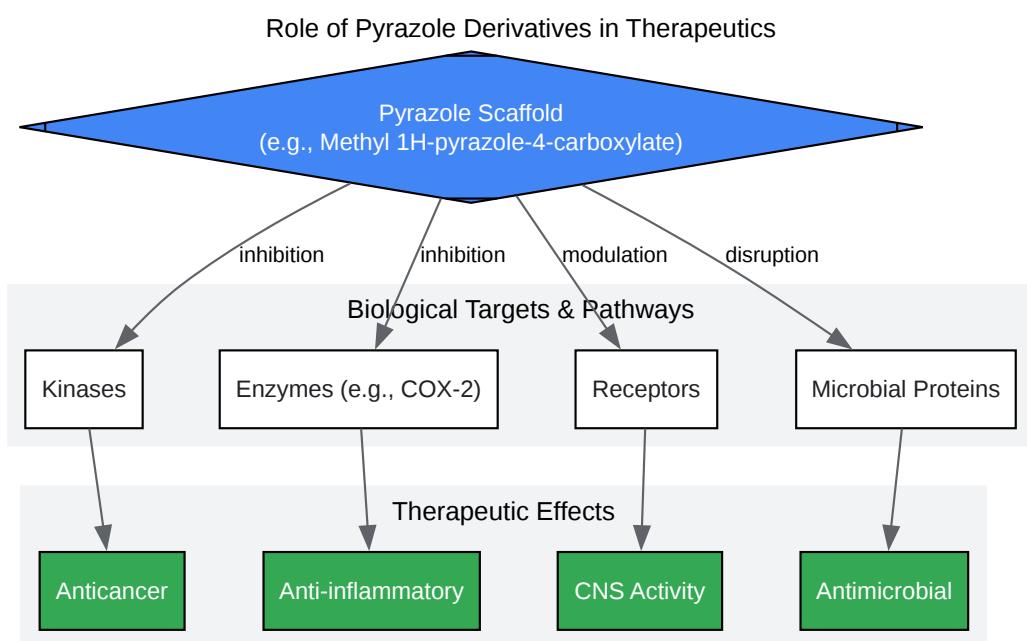
Protocol 2: N-Alkylation of Methyl 1H-pyrazole-4-carboxylate

Further functionalization is often desired for drug development. N-alkylation is a common subsequent reaction. The following is a general protocol for the N-methylation of the parent ester.

Experimental Protocol:

- Dissolve **Methyl 1H-pyrazole-4-carboxylate** (5 g, 39.65 mmol) in N,N-dimethylformamide (50 mL).[8]
- Add Potassium carbonate (10.96 g, 79.29 mmol) and methyl iodide (6.19 g, 43.61 mmol) to the solution.[8]
- Stir the reaction at room temperature for 1 hour.[8]
- Add water (50 mL) to the reaction mixture and extract with ethyl acetate (3 x 50 mL).[8]
- Combine the organic phases and wash sequentially with water (50 mL) and saturated sodium chloride solution (50 mL).[8]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
- Purify the crude product by silica gel column chromatography to obtain the N-methylated product.[8]

Applications in Drug Discovery and Development


The pyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] **Methyl 1H-pyrazole-4-carboxylate** serves as a critical starting material for the synthesis of these complex molecules.

Key Applications:

- Kinase Inhibitors: Pyrazole derivatives are integral to the development of kinase inhibitors for oncology.[9]
- Anti-inflammatory Agents: The pyrazole nucleus is found in well-known anti-inflammatory drugs like Celecoxib.[2]
- Antimicrobial and Antifungal Agents: Various pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[1][10]

- **Neuroprotective Agents:** Certain pyrazole compounds have shown neuroprotective activity in in-vitro assays.[11]
- **Enzyme Inhibition:** **Methyl 1H-pyrazole-4-carboxylate** itself has been identified as a possible inhibitor of liver alcohol dehydrogenase.[4][6]

The versatility of the pyrazole ring allows for the synthesis of diverse compound libraries, making it a valuable tool for lead optimization in drug discovery programs.[10][12] The general importance of pyrazoles in creating biologically active compounds is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jocpr.com [jocpr.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. METHYL 1H-PYRAZOLE-4-CARBOXYLATE | 51105-90-9 [chemicalbook.com]
- 5. Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bocsci.com [bocsci.com]
- 7. Methyl 1H-Pyrazole-4-carboxylate | 51105-90-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- To cite this document: BenchChem. [Methyl 1H-pyrazole-4-carboxylate CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156598#methyl-1h-pyrazole-4-carboxylate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com